Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate is a chemical compound used in scientific research. It exhibits intriguing properties that make it suitable for various applications, including drug discovery and materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzylsulfonyl Acetate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride. This intermediate then reacts with sodium acetate to form benzylsulfonyl acetate.
Amidation: Benzylsulfonyl acetate undergoes amidation with 4-aminobenzoic acid to form 4-(2-(benzylsulfonyl)acetamido)benzoic acid.
Esterification: The final step involves esterification of 4-(2-(benzylsulfonyl)acetamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery for its biological activity.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate can be compared with similar compounds such as:
Ethyl 4-(2-(benzylsulfanyl)acetamido)benzoate: Similar structure but with a sulfanyl group instead of a sulfonyl group.
Ethyl 4-(2-(methylsulfonyl)acetamido)benzoate: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[(2-benzylsulfonylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-2-24-18(21)15-8-10-16(11-9-15)19-17(20)13-25(22,23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXLMFAQXKCTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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